molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B083562
CAS RN: 13797-77-8
M. Wt: 181.22 g/mol
InChI Key: LLPVJZMTIYQTGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine involves complex reactions including ring closure and nucleophilic attack processes. For instance, Halim and Ibrahim (2022) described the synthesis of a compound through ring opening followed by ring closure reactions, involving detailed spectral analysis and chemical calculations to confirm the chemical structure (Halim & Ibrahim, 2022). Additionally, Guan Jin (2010) synthesized 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, highlighting a method involving substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, with a total yield of 40.2% (Guan Jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is confirmed using various spectral data, including 1H NMR, 13C NMR, and IR spectroscopy, alongside theoretical calculations at the DFT level. For instance, Halim and Ibrahim (2021) provided a comprehensive analysis including FT-IR spectroscopy, 1H and 13C NMR chemical shifts, and vibrational spectral analysis to establish the structure of a novel compound within this chemical class (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural features, such as the presence of electron-donating methoxy groups and the thiazolo[5,4-b]pyridin-2-amine core. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon positions. The total energy and thermodynamic parameters suggest high stability for these structures (Halim & Ibrahim, 2022).

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

The synthesis of 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine, a component of omeprazole, has been studied for its role in the development of proton pump inhibitors (PPIs). This research focuses on novel methods of omeprazole synthesis and identifies pharmaceutical impurities arising during the production process. It highlights the challenges of incomplete oxidation and overoxidation, leading to the formation of sulfone N-oxide, and discusses the synthesis process involving 5-methoxy thiobenzimidazole. This insight is crucial for the pharmaceutical industry to improve the quality of PPIs and understand the formation of impurities in anti-ulcer drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biological and Medicinal Applications of Heterocyclic Compounds

A comprehensive review of biologically significant pyrimidine appended optical sensors and their derivatives, including thiazolopyridines, outlines the importance of these compounds in organic chemistry. These derivatives are utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for various biological and medicinal applications. This research opens up avenues for using thiazolopyridines and related compounds in the development of new optical sensors and exploring their biological applications (Jindal & Kaur, 2021).

Chemical and Biological Properties

Studies on the chemistry and properties of thiazolopyridines and their complexes reveal their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This research emphasizes the versatility of thiazolopyridines in forming complex compounds with significant biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. It suggests areas for future investigation, particularly in exploring unknown analogues and their potential in treating various disorders (Boča, Jameson, & Linert, 2011).

Synthesis and Drug Development

Research on the diversity of heterocyclic N-oxide molecules, including those synthesized from thiazolopyridines, highlights their potential in organic synthesis, catalysis, and drug applications. These compounds have shown significant activity in areas such as metal complexes formation, asymmetric catalysis, and possessing anticancer, antibacterial, and anti-inflammatory properties. This review aims to provide insights into the synthesis and medical application potential of heterocyclic N-oxide derivatives, encouraging further exploration in advanced chemistry and drug development (Li et al., 2019).

properties

IUPAC Name

5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPVJZMTIYQTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384272
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

CAS RN

13797-77-8
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
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Synthesis routes and methods I

Procedure details

In a 500 ml, 3-neck flask equipped with a mechanical stirrer, dropping funnel and thermometer, acetic acid (100 mL) was added and cooled in an ice bath. Potassium thiocyanate (40 g, 412 mmol) and 6-methoxypyridin-3-amine (6.2 g, 49.9 mmol) were added to the reaction mixture. The reaction was cooled in an ice-salt bath until the reaction temperature reached <0° C. A solution of bromine (8 mL, 156 mmol) in acetic acid (30.0 mL) was added dropwise over 2 hours at a rate that maintained the reaction temperature <0° C. Mechanical stirring was required. After the addition was complete, the mixture was left to stir and allowed to slowly warm to room temperature overnight. Water (30 mL) was then added and the mixture was heated to 85° C. in an oil bath. This mixture was then filtered while still hot. The orange filter cake was returned to the reaction flask, and an additional 50 ml acetic acid was added. The mixture was heated again to 85° C., and then filtered while still hot once more. The combined filtrates were cooled in an ice bath and neutralized to pH 8 with conc. ammonium hydroxide. A purple precipitate formed which was then collected by filtration to afford 5 g of crude material. This crude material was recrystallized from methanol (40 mL) to yield 5-methoxythiazolo[5,4-b]pyridin-2-amine (3 g, 16.55 mmol, 33.1% yield) as purple crystals. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.60 (1 H, d, J=8.42 Hz), 7.41 (2 H, s), 6.67 (1 H, d, J=8.78 Hz), 3.81 (3 H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-pyridin-3-ylamine (5.0 g, 0.0403 mol) in 10 mL of acetic acid is added slowly to a solution of potassium thiocyanate (20 g, 0.205 mol) in 100 mL of acetic acid at 0° C. followed by a solution of bromine (2.5 mL, 0.0488 mol) in 5 mL of acetic acid. The reaction is stirred for 2 h at 0° C. and then allowed to warm to RT. The resulting solid is collected by filtration and washed with acetic acid, then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The insoluble material is removed by filtration and the organic layer is evaporated and dried to afford 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Potassium thiocyanate (156 g, 1600 mmol) is dissolved in acetic acid (1400 mL) and cooled to 0° C. 6-Bromo-pyridin-3-ylamine (50 g, 400 mmol) is dissolved in acetic acid (100 mL) and added dropwise over 10 min. Bromine (25 mL, 480 mmol) is dissolved in acetic acid (100 mL) and added dropwise over 10 min. The reaction is allowed to stir and warm to RT overnight. Acetic acid is removed via concentration. The resulting residue is poured into water (1 L) and adjusted to pH=7 with 1 N sodium hydroxide solution. This is extracted with ethyl acetate. Extracts are combined, washed with brine, and concentrated to a brown sludge. Recrystallization from methanol affords 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine as a brown solid: 1H NMR (400 MHz, DMSO-D6) δ 3.8 (s, 3 H) 6.7 (d, J=8.8 Hz, 1 H) 7.4 (s, 2 H) 7.6 (d, J=8.6 Hz, 1 H); LC/MS 182.3 (M+1), 180.4 (M−1).
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Potassium thiocyanate Fluka 60519 (38.8 g, 400 mmol, 8.0 equiv.) and 5-amino-2-methoxypyridine Aldrich A6, 120-9 (6.2 g, 50 mmol, 1.0 equiv.) were added to 100 mL glacial acetic acid precooled to 5° C. (semi solid) with mechanical stirring. Bromine (23.9 g, 150 mmol, 3.0 equiv.) dissolved in 30 mL glacial acetic acid was added dropwise to the reaction mixture over 1.5 hr at 0° C. The thick slurry was stirred 2 hrs at 0° C. and overnight at RT. Then 30 mL water was added to the orange suspension, which was heated to 85° C. and filtered hot. The residue was treated again with acetic acid, heated and filtered like before. The combined filtrates were cooled and neutralized with NH4OH at pH 6. The red precipitate was filtered, dissolved in ethyl acetate and washed with NaHCO3 and brine, dried over Na2SO4, evaporated and crystallized from ethyl acetate-hexane using charcoal to give 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine m/e 182.0 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
60519
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
120-9
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 6-methoxypyridin-3-amine (2.5 g, 20 mmol) in 5 mL of AcOH was slowly added to a solution of KSCN in 50 mL of AcOH with vigorously stirring at 0 C, followed by a solution of bromine in 3 mL of AcOH. The mixture was stirring at 0 C for 1 h and slowly warmed to rt and stirring was continued for 30 min at rt. Solid was collected via filtration and washed with AcOH (2×20 mL), and partitioned between EtOAc (100 mL) and NaHCO3 (sat. 80 mL). Organic phase was dried over MgSO4 and filtered and the filtrate was concentrated to afford 5-methoxythiazolo[5,4-b]pyridin-2-amine (WZ02129) as a tan solid (2.5 g, 69%). MS (ESI) m/z 182 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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